molecular formula C15H15NO3 B556472 L-Alanine, N-acetyl-, 1-naphthalenyl ester CAS No. 69975-68-4

L-Alanine, N-acetyl-, 1-naphthalenyl ester

Cat. No.: B556472
CAS No.: 69975-68-4
M. Wt: 257.28 g/mol
InChI Key: QLHFGNPCPMZWQU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, N-acetyl-, 1-naphthalenyl ester is a chemical compound that belongs to the class of acylated amino acids. It is commonly used in medical, environmental, and industrial research due to its unique properties. The molecular formula of this compound is C15H15NO3, and it has a molecular weight of 257.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-acetyl-, 1-naphthalenyl ester typically involves the esterification of N-acetyl-L-alanine with 1-naphthol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: L-Alanine, N-acetyl-, 1-naphthalenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Alcohols

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

L-Alanine, N-acetyl-, 1-naphthalenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of L-Alanine, N-acetyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

    N-Acetyl-L-alanine: Similar in structure but lacks the naphthalenyl ester group.

    L-Alanine, N-acetyl-: Similar but without the esterification with 1-naphthol.

Uniqueness: L-Alanine, N-acetyl-, 1-naphthalenyl ester is unique due to the presence of the naphthalenyl ester group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

naphthalen-1-yl (2S)-2-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(16-11(2)17)15(18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHFGNPCPMZWQU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990224
Record name N-{1-[(Naphthalen-1-yl)oxy]-1-oxopropan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69975-68-4
Record name N-Acetylalanine alpha-naphthyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(Naphthalen-1-yl)oxy]-1-oxopropan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.